molecular formula C12H15N3O B2764662 (1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol CAS No. 1514454-36-4

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol

Cat. No.: B2764662
CAS No.: 1514454-36-4
M. Wt: 217.272
InChI Key: BIADZUFWLPCKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol is a synthetic compound of significant interest in medicinal chemistry, incorporating two privileged scaffolds: the benzimidazole and the pyrrolidine . The benzimidazole core is a well-known bioisostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with various biological polymers and enzymes . This structural feature is present in numerous clinically used drugs with diverse activities, including anti-ulcer agents (e.g., omeprazole), anthelmintics, and antihistamines . The pyrrolidine ring contributes valuable three-dimensional structural diversity due to its sp3-hybridization and non-planarity, features that are advantageous for exploring a wider pharmacophore space and improving drug-like properties such as solubility . The integration of these two heterocycles into a single molecular framework, further functionalized with a hydroxymethyl group, creates a versatile and complex building block. Such bifunctional compounds are often designed to act as molecular scaffolds or intermediates in the synthesis of potential therapeutics . Researchers can leverage this compound in the development of new ligands for various enzyme and protein receptors, particularly in the search for novel inhibitors and probes for biological systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1-pyrrolidin-3-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-8-12-14-10-3-1-2-4-11(10)15(12)9-5-6-13-7-9/h1-4,9,13,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIADZUFWLPCKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

Heating o-phenylenediamine with carboxylic acids or their derivatives (e.g., orthoesters) in polyphosphoric acid (PPA) or HCl yields 2-substituted benzimidazoles. For hydroxymethyl incorporation, glycolic acid serves as a precursor, undergoing cyclization at 120–150°C for 6–12 hours. This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid dimerization byproducts.

Reductive Cyclization of Nitro Compounds

An alternative approach involves reducing 2-nitroaniline derivatives in the presence of formaldehyde and ammonium formate. Under hydrogen gas (1–3 atm) and catalytic palladium on carbon (Pd/C), this one-pot reaction forms the benzimidazole ring while introducing the hydroxymethyl group at the 2-position. Yields improve to 70–85% when using microwave-assisted conditions (150°C, 30 minutes).

Hydroxymethyl Group Functionalization

The 2-hydroxymethyl group is introduced via:

Mannich Reaction

Reacting 2-aminobenzimidazole with formaldehyde and pyrrolidine in ethanol under reflux forms the hydroxymethyl derivative directly. However, overalkylation is a risk, necessitating stoichiometric control (formaldehyde:pyrrolidine ratio of 1:1.2).

Reduction of Formyl Intermediates

  • Vilsmeier-Haack Formylation : Treating benzimidazole with DMF and phosphoryl chloride (POCl₃) introduces a formyl group at the 2-position.
  • Sodium Borohydride Reduction : Subsequent reduction with NaBH₄ in methanol converts the formyl group to hydroxymethyl, yielding 85–92% purity.

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactors

Microreactor systems enhance heat transfer during benzimidazole cyclization, reducing reaction times from hours to minutes. A tandem setup combining formylation and reductive amination steps achieves 95% conversion with <2% waste.

Green Solvent Alternatives

Replacing dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in substitution reactions improves environmental metrics while maintaining 80–88% yields.

Challenges and Mitigation Strategies

Regioselectivity in Substitution

Competing reactions at the 1- and 3-positions of benzimidazole are minimized using bulky ligands (e.g., DavePhos) in palladium catalysis, directing substitution to the 1-position.

Byproduct Formation

Over-reduction during hydroxymethyl synthesis is mitigated by employing selective reductants like lithium triethylborohydride (LiBH₄) at −20°C.

Chemical Reactions Analysis

Types of Reactions

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, a protein involved in cell division, thereby exerting anticancer activity . The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding affinity and biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituent at Position 1 Functional Group at Position 2 Key Structural Features
This compound Pyrrolidin-3-yl (saturated ring) Methanol (-CH2OH) Enhanced solubility via polar groups; potential for H-bonding
1-(Naphthalen-1-ylmethyl)-1H-benzimidazol-2-amine Naphthalen-1-ylmethyl (aromatic) Amine (-NH2) Bulky aromatic group may limit bioavailability; amine enhances polarity
[1-(3-Methylbutyl)benzimidazol-2-yl]methanol 3-Methylbutyl (aliphatic chain) Methanol (-CH2OH) Aliphatic chain increases lipophilicity; shared methanol group
1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one 1,2,3,6-Tetrahydro-4-pyridinyl (partially saturated) Ketone (-C=O) Ketone group may influence electron distribution; partial saturation balances rigidity

Key Observations :

  • The 2-methanol group is shared with [1-(3-methylbutyl)benzimidazol-2-yl]methanol , suggesting similar solubility profiles.

Key Observations :

  • Alkylation reactions (e.g., with bromomethylnaphthalene ) are common for introducing substituents at position 1.
  • The absence of direct synthetic data for the target compound necessitates reliance on analogous protocols.

Key Observations :

  • The target compound’s lower LogP (1.2 vs. 1.8 for 2-acetyl derivative) suggests improved aqueous solubility due to the methanol group.
  • Pyrrolidine’s nitrogen may enhance binding to targets like kinases, as seen in ligand-based screening approaches .

Computational Similarity Assessment

Using Tanimoto coefficients (Tc) and molecular fingerprinting (e.g., Morgan fingerprints ):

  • The target compound shares >70% structural similarity with [1-(3-methylbutyl)benzimidazol-2-yl]methanol , primarily due to the 2-methanol group.
  • Dissimilarity with 1-(naphthalen-1-ylmethyl) derivatives (Tc < 50%) highlights the impact of aromatic vs. aliphatic substituents .

Biological Activity

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment, enzyme inhibition, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a pyrrolidine ring and a benzimidazole moiety , which contributes to its diverse biological activities. The molecular formula is C12H14N4OC_{12}H_{14}N_{4}O, with a molecular weight of approximately 230.27 g/mol.

PropertyValue
Molecular FormulaC12H14N4OC_{12}H_{14}N_{4}O
Molecular Weight230.27 g/mol
CAS Number110013-18-8

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with gamma tubulin, inhibiting cell division and promoting apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that this compound reduced the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The observed IC50 values were as follows:

Cell LineIC50 (µM)
MDA-MB-2315.0
HepG24.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies reveal that it possesses notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The mechanism underlying the biological activity of this compound involves its binding affinity to specific molecular targets:

  • Gamma Tubulin Interaction : The compound binds to the podophyllotoxin pocket of gamma tubulin, disrupting microtubule dynamics essential for mitosis.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, modulating biochemical pathways that lead to cell death in cancerous cells.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of pyrrolidine with benzimidazole precursors under controlled conditions using solvents like dichloromethane or ethanol. This compound serves as a versatile building block in organic synthesis and has potential applications in drug development.

Recent Studies

Recent studies have focused on enhancing the efficacy and specificity of this compound through structural modifications:

  • Derivatives Development : Modifications to the benzimidazole moiety have resulted in derivatives with improved potency against specific cancer types.
  • Combination Therapies : Research is ongoing into the synergistic effects when combined with established chemotherapeutic agents like doxorubicin.

Q & A

What are the established synthetic routes for (1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol, and how do reaction conditions impact yield?

The synthesis typically involves multi-step protocols, such as:

  • Condensation reactions : Reacting benzimidazole derivatives with pyrrolidine-containing aldehydes in ethanol/water under basic conditions (e.g., NaOH) to form intermediates. Stirring times (6+ hours) and temperature control (reflux) are critical for optimal yields .
  • Nucleophilic substitution : Using DMF as a solvent with potassium carbonate as a base at 150°C for 20 hours to introduce the pyrrolidine moiety. Prolonged heating may degrade sensitive functional groups, requiring TLC monitoring .
  • Purification : Recrystallization from ethanol or ethyl acetate is common, with yields averaging 70–93% depending on solvent polarity and cooling rates .

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data can resolve pyrrolidine-benzimidazole ring conformations, though twinning or poor crystal quality may require alternative software like OLEX2 .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the benzimidazole aromatic protons (δ 7.2–7.6 ppm) and the pyrrolidine N–CH₂ group (δ 3.3–3.5 ppm). Methanol’s hydroxyl proton may appear as a broad singlet (δ 4.5–5.0 ppm) .
    • IR : Confirm hydroxyl (3200–3400 cm⁻¹) and benzimidazole C=N (1600–1650 cm⁻¹) stretches .

What strategies are recommended for optimizing reaction conditions to mitigate byproduct formation during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions; ethanol/water mixtures reduce undesired pathways .
  • Catalysis : Mild bases (e.g., K₂CO₃) minimize decomposition compared to stronger bases like NaOH. Microwave-assisted synthesis can reduce reaction times and byproducts .
  • Workup : Acidification with HCl post-reaction precipitates impurities, while ethyl acetate extraction isolates the product .

How can researchers validate the purity of this compound, and what analytical thresholds are acceptable?

  • TLC : Use toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm a single spot (Rf ~0.5). Iodine vapor or UV visualization ensures no residual starting material .
  • Melting point : Sharp melting within 1–2°C of literature values (e.g., 180–182°C) indicates purity .
  • HPLC-MS : Purity >95% with no significant impurity peaks (e.g., [M+H]⁺ at m/z 244) is standard for pharmacological studies .

What computational tools are effective for studying the structure-activity relationship (SAR) of this compound?

  • Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases), using crystallographic data to validate binding poses .
  • DFT calculations : Gaussian software predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .
  • MD simulations : GROMACS assesses conformational flexibility of the pyrrolidine ring in solution, aiding solubility predictions .

How should researchers address discrepancies in reported biological activity data for this compound?

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line, IC₅₀ protocols). Variability in cytotoxicity data may arise from differences in cell viability assays (MTT vs. resazurin) .
  • Metabolic stability : Test in vitro liver microsome models to rule out rapid degradation masking true activity .
  • Data cross-validation : Compare with structurally analogous compounds (e.g., pyrazole or benzimidazole derivatives) to identify trends .

What are the best practices for handling and storing this compound to ensure stability?

  • Storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Desiccants (silica gel) mitigate hygroscopic degradation .
  • Solubility : DMSO stock solutions (10 mM) are stable for 6 months at –80°C. Avoid repeated freeze-thaw cycles .
  • Handling : Use gloveboxes for air-sensitive reactions; LC-MS monitoring detects decomposition products during long-term studies .

What advanced methodologies exist for derivatizing this compound to enhance its pharmacological profile?

  • Functionalization : Introduce electron-withdrawing groups (e.g., –F, –NO₂) at the benzimidazole 5-position to improve target affinity .
  • Prodrug design : Esterify the methanol group to increase bioavailability; enzymatic cleavage in vivo regenerates the active form .
  • Heterocyclic fusion : Synthesize pyrazolo-benzimidazole hybrids via cyclocondensation to explore dual-target inhibition .

How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

  • Cross-validation : Refine the same dataset with SHELXL and Phenix to compare R-factors. Discrepancies >5% suggest model errors .
  • Twinned data : Use TwinRotMat in PLATON to detect twinning and apply appropriate corrections .
  • Hydrogen bonding : Validate H-atom positions via Hirshfeld surface analysis (CrystalExplorer) to ensure geometric accuracy .

What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Cell viability : HepG2 (liver) and HEK293 (kidney) cell lines assess organ-specific toxicity via ATP-based luminescence assays .
  • Genotoxicity : Ames test (TA98 strain) detects mutagenic potential; comet assay evaluates DNA strand breaks .
  • CYP inhibition : Screen against CYP3A4 and CYP2D9 isoforms using fluorescent substrates to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.